3-hydroxy-2-methylquinazolin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-8-5-3-2-4-7(8)9(12)11(6)13/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWRTXYWBOQPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325950 | |
| Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-70-4 | |
| Record name | NSC522098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-2-methylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 2 Methylquinazolin 4 3h One and Its Derivatives
Conventional Synthetic Approaches to Quinazolinones
Traditional methods for synthesizing quinazolinones have been well-established, often involving multi-step procedures. These approaches typically rely on readily available starting materials and have been instrumental in creating a diverse library of quinazolinone derivatives.
Benzoxazinone (B8607429) Intermediate Routes (e.g., from Anthranilic Acid and Acetic Anhydride)
A widely employed and conventional method for the synthesis of 2-methyl-substituted quinazolin-4(3H)-ones proceeds through a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comtandfonline.com This two-step process begins with the acylation of anthranilic acid.
The synthesis is initiated by the reaction of anthranilic acid with acetic anhydride (B1165640), which serves as both a reactant and a dehydrating agent. tandfonline.comtandfonline.comnih.gov This reaction is typically carried out under reflux conditions for several hours. tandfonline.comtandfonline.com The nucleophilic amino group of anthranilic acid attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of N-acetylanthranilic acid and acetic acid as a byproduct. tandfonline.com Subsequent intramolecular cyclization of the N-acetylanthranilic acid, driven by the removal of a water molecule, yields the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.com The excess acetic anhydride and the acetic acid formed during the reaction are often removed under reduced pressure. tandfonline.comtandfonline.com
This benzoxazinone intermediate is then reacted with a primary amine or hydrazine (B178648) to yield the desired 3-substituted-2-methylquinazolin-4(3H)-one. tandfonline.comnih.govresearchgate.net The proposed mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone ring, leading to its opening. researchgate.net This is followed by cyclization and elimination of a water molecule to form the final quinazolinone product. researchgate.net This method has been successfully used to synthesize a variety of 3-substituted-2-methylquinazolin-4(3H)-ones. tandfonline.comresearchgate.net
For instance, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux conditions produces 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net Similarly, reacting the benzoxazinone intermediate with various aromatic amines can lead to a range of 3-aryl-2-methylquinazolin-4(3H)-ones. tandfonline.com
Condensation Reactions with Amines and Substituted Precursors
Condensation reactions are a cornerstone of quinazolinone synthesis, allowing for the direct construction of the heterocyclic ring system from various precursors. These one-pot reactions are often favored for their efficiency and atom economy.
A common approach involves the condensation of anthranilic acid, an amine, and a one-carbon source. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, various amines, and an orthoester like trimethyl orthoformate. tandfonline.com The proposed mechanism for this reaction begins with the formation of an intermediate imidic ester from anthranilic acid and the orthoester. tandfonline.com A subsequent nucleophilic attack by the amine on this intermediate forms an amidine, which then undergoes cyclization and dehydration to yield the final quinazolinone product. tandfonline.com
Another variation involves the reaction of 2-aminobenzamides with various reagents. For example, the reaction of 2-aminobenzamides with aldehydes in the presence of an oxidizing agent can lead to the formation of quinazolin-4(3H)-ones. nih.gov In a specific example, 2-aminobenzamide (B116534) reacts with various aryl and alkyl aldehydes in the presence of o-iodoxybenzoic acid (IBX) under mechanochemical conditions to produce substituted quinazolin-4(3H)-one derivatives. nih.gov
Furthermore, substituted anthranilic acids can be condensed with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates can then be cyclized to benzoxazinones and subsequently reacted with amines to form tricyclic 4(3H)-quinazolinone derivatives. mui.ac.irscispace.com For instance, 5-bromo- or 5-nitro-substituted anthranilic acids have been reacted with 3-chloro-propionyl chloride or 4-chloro-butyryl chloride, followed by treatment with acetic anhydride to form the benzoxazinone intermediate, and finally condensed with amines to yield the desired products. mui.ac.irscispace.com The choice of solvent, such as DMF or ethanol, can influence the reaction yield, with DMF often providing better results. mui.ac.ir
Green Chemistry Principles in Quinazolinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more environmentally benign and sustainable methods. mdpi.commagnusconferences.com These approaches focus on reducing waste, using safer solvents, and employing energy-efficient techniques. magnusconferences.com
Deep Eutectic Solvents (DES)-Mediated Synthesis
Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in quinazolinone synthesis. tandfonline.comrsc.org DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic mixture with a melting point lower than that of the individual components. nih.govroyalsocietypublishing.org They offer several advantages, including low toxicity, biodegradability, low volatility, and high solvation capacity. nih.govroyalsocietypublishing.org
A notable application of DESs is in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com In this two-step reaction, the first step involves the conventional synthesis of the benzoxazinone intermediate from anthranilic acid and acetic anhydride. tandfonline.com The second step, the reaction of the benzoxazinone with various amines, is then carried out in a choline (B1196258) chloride:urea (B33335) (1:2) deep eutectic solvent. tandfonline.com This method has been shown to be effective for producing the desired quinazolinone derivatives. tandfonline.com
For example, the reaction of anthranilic acid, acetic anhydride, and an amine in a choline chloride:urea DES at 80°C has been reported to yield 3-substituted-2-methyl-quinazolin-4(3H)-ones. tandfonline.comtandfonline.com The proposed mechanism suggests that the amine attacks the benzoxazinone, which is opened and then stabilized by the DES before cyclizing to the final product. researchgate.net
The table below summarizes the synthesis of some 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives using a choline chloride:urea deep eutectic solvent.
| Compound | Amine | Yield (%) | Melting Point (°C) |
| 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one | 4-chloroaniline | 66 | 159-161 |
| 2-methyl-3-phenylquinazolin-4(3H)-one | aniline | Not specified | Not specified |
| 2-methyl-3-(p-tolyl)quinazolin-4(3H)-one | p-toluidine | Not specified | Not specified |
Data sourced from multiple studies. tandfonline.com
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a popular green chemistry technique for the rapid and efficient synthesis of quinazolinone derivatives. rsc.orgfrontiersin.org Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. frontiersin.orgvanderbilt.edu
This technology has been successfully applied to various synthetic routes for quinazolinones. For instance, a one-pot, one-step microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones has been developed from anthranilic acid, amines, and an orthoester. tandfonline.com In a typical procedure, a mixture of anthranilic acid, trimethyl orthoformate, and an amine in ethanol is subjected to microwave irradiation at 120°C for 30 minutes. tandfonline.com
Another green approach involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation. rsc.orgsci-hub.cat This method offers a rapid and efficient route to quinazolinone derivatives with moderate to high yields. rsc.orgsci-hub.cat
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives has also been achieved using microwave assistance. mdpi.com This two-step process starts with the microwave-assisted synthesis of benzoxazinones from substituted anthranilic acids and acetic anhydride. mdpi.com The resulting benzoxazinones are then reacted with hydrazine monohydrate in ethanol under microwave irradiation to afford the desired 3-amino-2-methyl-quinazolin-4(3H)-ones in good yields. mdpi.com
The following table presents examples of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives synthesized using microwave irradiation.
| Compound | Yield (%) | Melting Point (°C) |
| 3-amino-2,6-dimethylquinazolin-4(3H)-one | 31 | 170-171 |
| 3-amino-2-methylquinazolin-4(3H)-one | 35 | 142-143 |
Data sourced from a study on green synthesis of quinazolinone synthons. mdpi.com
Ultrasound-Assisted and Mechanochemical Approaches
Ultrasound-assisted synthesis and mechanochemistry represent other facets of green chemistry applied to the formation of quinazolinone derivatives. mdpi.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high temperatures and pressures through a phenomenon called acoustic cavitation. ekb.eg
Ultrasound irradiation has been employed for the synthesis of bis-quinazolinones in a deep eutectic solvent, providing a facile and environmentally sustainable method. nih.govroyalsocietypublishing.org This approach demonstrates the synergistic effect of combining green technologies for efficient organic synthesis.
Mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, offers a highly efficient and environmentally friendly alternative. nih.gov This technique has been successfully used for the synthesis of substituted quinazolin-4(3H)-ones from 2-aminobenzamides, aldehydes, and the oxidizing agent o-iodoxybenzoic acid (IBX) in a ball mill. nih.gov This solvent-free method proceeds with controlled reactivity, avoiding the potentially explosive nature of mixing amines with hypervalent iodine reagents under other conditions. nih.gov The reaction has been shown to be scalable, highlighting its practical utility. nih.gov
The following table showcases the synthesis of a quinazolin-4(3H)-one derivative via a mechanochemical approach.
| Reactants | Product | Yield (%) |
| Anthranilamide and 4-ethylbenzaldehyde | 2-(4-ethylphenyl)quinazolin-4(3H)-one | 68 |
Data sourced from a study on the mechanochemical synthesis of quinazolin-4(3H)-ones. nih.gov
Advanced Catalytic Strategies for Quinazolinone Scaffold Construction
Modern synthetic chemistry has increasingly turned to catalytic methods to construct complex molecules like quinazolinones, prized for their efficiency, selectivity, and milder reaction conditions compared to classical approaches.
Transition-Metal-Catalyzed Reactions
Transition-metal catalysis provides powerful tools for the synthesis of quinazolines and quinazolinones by enabling reactions that are otherwise difficult to achieve. acs.orgresearchgate.net These methods often involve C-H bond activation, coupling reactions, and cyclization cascades. acs.org Metals such as palladium, copper, iron, and manganese have been extensively used. acs.orgresearchgate.net
For instance, copper-catalyzed reactions are prominent in quinazolinone synthesis. Strategies include the coupling of 2-halobenzamides with amides or the oxidative annulation of anilines and aldehydes. nih.gov A copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes has been developed to produce triazolyl-quinazolinones. While not directly yielding the target compound, these methods highlight the versatility of copper catalysis in building the quinazolinone core.
Iron, being abundant and less toxic, is an attractive catalyst. Iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to form 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Manganese catalysts have been employed for the acceptorless dehydrogenative coupling of 2-aminobenzylalcohols with amides, providing a direct route to 2-substituted quinazolines. acs.org
A plausible transition-metal-catalyzed approach to 3-hydroxy-2-methylquinazolin-4(3H)-one could involve the cyclization of a suitably substituted precursor, such as an N-acyl-2-aminobenzohydroxamic acid, potentially facilitated by a palladium or copper catalyst to promote the C-N bond formation.
Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Quinazolinone Derivatives
| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, dppf, K₂CO₃ | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Polycyclic quinazolinones | Ugi-4CR followed by intramolecular N-arylation. | nih.gov |
| CuI | 2-azidobenzaldehyde, anthranilamide, terminal alkynes | 1,2,3-triazolyl-quinazolinones | Three-component reaction involving cycloaddition and cyclocondensation. | nih.gov |
| FeCl₃ | Isatoic anhydride, amidoximes | 2-substituted quinazolin-4(3H)-ones | Efficient synthesis from readily available starting materials. | organic-chemistry.org |
| Mn(I) complex | 2-aminobenzyl alcohol, primary amides | 2-substituted quinazolines | Acceptorless dehydrogenative coupling strategy. | acs.org |
Radical-Promoted Cyclization Approaches
Radical chemistry offers unique pathways for the formation of heterocyclic rings through intramolecular cyclization events. These methods are often characterized by their tolerance of various functional groups and their ability to form C-C and C-heteroatom bonds under mild conditions.
One prominent strategy involves the radical cyclization of alkene-substituted quinazolinones. researchgate.net For example, a chemodivergent tandem cyclization of these substrates can be initiated by alkyl radicals generated from an oxidant-induced process, proceeding under metal- and base-free conditions. researchgate.net Another approach uses hydroxyalkyl radicals, generated from simple alcohols, which add to alkene-tethered quinazolinones to furnish ring-fused hydroxyl-containing products. researchgate.net
A different radical-based method for quinazolinone synthesis starts from α-azidyl benzamides. Under visible light irradiation with N-bromosuccinimide (NBS), these precursors can be converted into iminyl radicals, which subsequently undergo cyclization to form the quinazolinone ring. This approach is notable for its mild, tin-free conditions.
For the synthesis of this compound, a hypothetical radical approach could involve the cyclization of a precursor like N-acetyl-2-azidobenzohydroxamic acid. The generation of an acyl radical or a related species followed by intramolecular cyclization onto the aromatic ring could potentially construct the desired framework. The synthesis of various alkaloids like deoxyvasicinone (B31485) and luotonin A has been achieved through radical cyclization onto the 3H-quinazolin-4-one core, demonstrating the power of this strategy. rsc.org
One-Pot and Multi-Component Reaction Protocols
One-pot and multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov Several such protocols have been developed for the synthesis of the quinazolinone scaffold.
A common and effective multi-component strategy involves the reaction of isatoic anhydride, an amine, and an aldehyde. researchgate.netorgchemres.org For instance, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using a solid acid catalyst has been reported. orgchemres.org Another variation employs isatoic anhydride, primary amines, and benzyl (B1604629) halides, where the benzyl halide is first oxidized in situ to the corresponding aldehyde. organic-chemistry.org
To synthesize this compound specifically, a one-pot reaction could be envisioned. A plausible approach would be the condensation of 2-aminobenzohydroxamic acid with acetic anhydride. nih.gov This reaction would first form an N-acetylated intermediate, which could then undergo intramolecular cyclization to yield the target molecule. A similar two-step, one-pot synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been achieved by first reacting anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, followed by reaction with an amine in a deep eutectic solvent. tandfonline.com Replacing the amine with hydroxylamine (B1172632) in this sequence could provide a direct route to the desired product.
Table 2: Selected One-Pot and Multi-Component Syntheses of Quinazolinones
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-component | Isatoic anhydride, primary amine, aldehyde | Iodine, water, microwave irradiation | 2,3-disubstituted quinazolin-4(3H)-ones | researchgate.net |
| Three-component | Aromatic aldehyde, isatoic anhydride, urea | SBA-Pr-SO₃H, solvent-free | Dihydroquinazolinones | orgchemres.org |
| Three-component | Arenediazonium salts, nitriles, bifunctional anilines | Heat (60°C) | 3,4-dihydroquinazolines and quinazolin-4(3H)-ones | acs.org |
| Two-step, one-pot | Anthranilic acid, acetic anhydride, amine | Deep eutectic solvent, heat (80°C) | 2-methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
Stereoselective Synthesis and Atropisomerism Considerations in 3-Substituted Quinazolinones
Stereoselectivity is a critical consideration in modern drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. In the context of 3-substituted quinazolinones, a specific type of stereoisomerism known as atropisomerism can arise.
Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to the existence of stable, separable rotational isomers (atropisomers). For 3-substituted quinazolinones, this phenomenon is typically observed when a bulky or ortho-substituted aryl group is attached to the N3 position. The steric clash between the substituent on the N3-aryl ring and the carbonyl group at C4 restricts free rotation, creating a chiral axis.
The synthesis of single atropisomers is a significant challenge. Diastereoselective methods often rely on introducing a pre-existing chiral center into the molecule to influence the formation of one atropisomer over the other. For example, the acid-catalyzed cyclization of precursors containing a chiral amino acid moiety has been used to synthesize atropisomeric 3-arylquinazolin-4-ones with high diastereoselectivity.
While this compound itself is not atropisomeric, derivatives where the N3-hydroxy group is replaced by a bulky aryl substituent would be subject to these stereochemical considerations. The stability of atropisomers is classified based on their rotational energy barrier. Class 1 atropisomers interconvert rapidly at room temperature, while Class 2 and Class 3 have significantly higher barriers to rotation, allowing for their separation and individual study. The biological activity of such compounds often resides in only one of the atropisomers, making stereoselective synthesis a crucial goal in medicinal chemistry.
Mechanistic Investigations of 3 Hydroxy 2 Methylquinazolin 4 3h One Formation and Reactivity
Proposed Reaction Mechanisms for Cyclization and Derivatization
The formation of the 3-hydroxy-2-methylquinazolin-4(3H)-one ring system can proceed through several proposed mechanistic pathways, including nucleophilic attack and ring-opening, elimination-cyclization sequences, and radical-mediated pathways.
A prevalent method for synthesizing 2-methyl-quinazolin-4(3H)-ones involves the initial cyclization of anthranilic acid with acetic anhydride (B1165640) to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.net The subsequent reaction with a nucleophile, such as hydroxylamine (B1172632), is key to forming the desired this compound.
The proposed mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon of the benzoxazinone (B8607429) ring. tandfonline.com This attack leads to the opening of the benzoxazinone ring, forming an intermediate that is often stabilized by the reaction solvent. tandfonline.com Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the newly formed amide carbonyl, followed by the elimination of a water molecule, yields the final quinazolinone product. tandfonline.com
For instance, in the synthesis of 3-substituted quinazolin-4(3H)-ones, the reaction of 2-aminobenzamide (B116534) with orthoesters in the presence of acetic acid is a common approach. researchgate.net The mechanism involves the initial formation of an amidine intermediate, followed by cyclization and elimination of alcohol to furnish the quinazolin-4(3H)-one ring. researchgate.net
A plausible reaction pathway for the formation of 3-substituted-2-methylquinazolin-4(3H)-ones is depicted below:
| Step | Description |
| 1 | Nucleophilic attack of the amine on the carbonyl carbon of 2-methyl-4H-3,1-benzoxazin-4-one. |
| 2 | Ring-opening of the benzoxazinone to form an N-acyl-2-aminobenzamide intermediate. |
| 3 | Intramolecular cyclization via nucleophilic attack of the nitrogen onto the amide carbonyl. |
| 4 | Elimination of a water molecule to yield the final 3-substituted-2-methylquinazolin-4(3H)-one. |
Elimination-cyclization sequences offer an alternative route to quinazolinone synthesis. These pathways often involve the initial formation of an intermediate that subsequently undergoes elimination to generate a reactive species, which then cyclizes to form the heterocyclic ring.
One such example involves the reaction of 2-aminobenzamides with aldehydes. The initial condensation forms an aminal intermediate. This intermediate can then undergo an oxidative dehydrogenation, often mediated by an oxidizing agent, to yield the quinazolinone. organic-chemistry.org
Another variation involves the intramolecular cyclization of alkynes and amidines. The initial deprotonation of a 2-ethynylaniline (B1227618) derivative generates an anion that attacks a cyano group, leading to an amidine intermediate. nih.gov Subsequent intramolecular cyclization and a series of protonation and deprotonation steps, followed by oxidation and elimination of a water molecule, afford the final quinazoline (B50416) product. nih.gov
Recent research has explored radical-mediated pathways for the synthesis of quinazolinones, offering novel and efficient methodologies. These reactions often proceed through the generation of radical intermediates that drive the cyclization process.
One reported method utilizes hydrogen peroxide (H₂O₂) as an oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source for the synthesis of quinazolin-4(3H)-ones from substituted 2-aminobenzamides. nih.govacs.org The proposed mechanism involves the generation of a radical species from DMSO, which then participates in the formation of the quinazolinone ring. nih.govacs.org
Another approach involves the visible-light photoredox-catalyzed oxidative/reductive cyclization of N-cyanamide alkenes to produce sulfonated quinazolinones. acs.org This method relies on the generation of radical intermediates under mild, light-induced conditions.
Furthermore, a copper-catalyzed radical methylation/sp³ C-H amination/oxidation cascade reaction has been developed for quinazolinone synthesis. organic-chemistry.org In this process, dicumyl peroxide serves as both an oxidant and a methyl source, highlighting the versatility of radical-based transformations. organic-chemistry.org The reaction of 2-aminobenzylamine with benzoylformic acid under blue-light irradiation in the presence of Rose Bengal as a photosensitizer also proceeds through a radical mechanism, involving decarboxylation to yield a free radical intermediate that subsequently undergoes oxidation and cyclization. nih.gov
Reaction Kinetics and Thermodynamic Considerations in Quinazolinone Synthesis
The efficiency and outcome of quinazolinone synthesis are significantly influenced by reaction kinetics and thermodynamic parameters. The study of thermal decomposition kinetics of pyrazolo-quinazoline derivatives, for example, provides insights into the stability and degradation pathways of these compounds. scispace.comworldscientificnews.com
Kinetic parameters such as the order of reaction, energy of activation, frequency factor, and entropy change can be determined from thermogravimetric analysis (TGA). scispace.com These parameters are affected by the nature and position of substituents on the quinazoline ring, indicating that electronic and steric factors play a crucial role in the thermal stability of these compounds. scispace.com For instance, a negative entropy of activation suggests an increase in the order of the transition state compared to the individual reactant molecules. scispace.com
The choice of solvent and catalyst can also have a profound impact on the reaction kinetics. Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in quinazolinone synthesis, often attributed to thermal and kinetic effects. nih.gov Green chemistry approaches, such as using deep eutectic solvents, can also influence the reaction mechanism and kinetics by stabilizing intermediates through hydrogen bonding. tandfonline.com
Structure Activity Relationship Sar Studies of 3 Hydroxy 2 Methylquinazolin 4 3h One Derivatives
Positional Substitution Effects on Biological Interactions
The biological activity of 3-hydroxy-2-methylquinazolin-4(3H)-one derivatives can be significantly modulated by the nature and position of substituents on the quinazolinone core. These substitutions can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets.
The C-2 position of the quinazolinone ring is a key site for structural modification, and the nature of the substituent at this position plays a pivotal role in determining the biological activity.
Aryl and Heteroaryl Substituents: The introduction of various aryl and heteroaryl groups at the C-2 position has been a common strategy to enhance biological activity. For instance, the presence of a phenyl ring at this position is a recurring motif in many biologically active quinazolinones. Further substitution on this phenyl ring can fine-tune the activity. For example, in a series of 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group in the ortho or para positions, is required for antioxidant activity. nih.gov
Alkyl and Cycloalkyl Substituents: Replacing the aryl group with alkyl or cycloalkyl chains at the C-2 position has been shown to decrease analgesic activity. mdpi.com For example, placing a cycloalkyl chain at C-2 resulted in diminished analgesic effects compared to derivatives with other substituents. mdpi.com
Linker-Mediated Substituents: The introduction of a linker, such as an ethylene (B1197577) group, between the quinazolinone core and a phenolic substituent at the C-2 position can lead to increased antioxidant activity. nih.gov This suggests that the distance and flexibility between the quinazolinone scaffold and the pharmacophoric group are important for optimal interaction with the biological target.
Thioether and Amide Linkages: The incorporation of thioether and amide linkages at the C-2 position has been explored to develop novel anti-inflammatory agents. Quinazolinones with thioamide linkers have shown favorable interactions with target receptors compared to their amide counterparts. researchgate.net
The following table summarizes the influence of various C-2 substituents on the biological activity of quinazolinone derivatives:
| Substituent at C-2 | Biological Activity | Reference |
| Phenyl with hydroxyl and methoxy groups | Antioxidant | nih.gov |
| Cycloalkyl | Decreased analgesic | mdpi.com |
| Ethylene-linked phenol | Increased antioxidant | nih.gov |
| Thioamide linker | Anti-inflammatory | researchgate.net |
The N-3 position of the quinazolinone ring is another critical point for structural modification, and substituents at this position can significantly impact the biological profile of the molecule.
Hydrogen-Bonding Groups: Studies have indicated that a hydrogen-bond donor at the N-3 position might be favored for certain biological activities. For instance, acetylation or methylation of a hydroxyl group at this position resulted in a loss of antibacterial activity, suggesting the importance of the hydrogen-bond donating capability of the hydroxyl group. acs.org
Alkyl and Substituted Alkyl Groups: The nature of the alkyl substituent at the N-3 position can also influence activity. While some level of substitution is tolerated, bulky groups may be detrimental. acs.org
The table below outlines the effects of different N-3 substituents on the biological activity of quinazolinone derivatives:
| Substituent at N-3 | Biological Activity | Reference |
| Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |
| Electron-withdrawing group on aryl ring | Decreased analgesic activity | mdpi.com |
| Heterocyclic moieties | Increased pharmacological activity | nih.gov |
| Hydrogen-bond donor (e.g., -OH) | Favored for antibacterial activity | acs.org |
Modifications on the fused benzene (B151609) ring of the quinazolinone core also play a significant role in modulating biological activity.
Halogen and Electron-Withdrawing Groups: The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can improve antimicrobial activities. nih.gov Similarly, the introduction of electron-withdrawing groups at the 6 and 7 positions has been shown to increase the anticancer activity of some derivatives. mdpi.com For instance, para-substitution of the phenyl moiety with various electron-withdrawing groups like -Cl, -Br, and -F led to higher inhibitory activity against certain enzymes compared to electron-donating groups. mdpi.com
Positional Isomerism: The position of the substituent on the fused benzene ring is crucial. For example, in some antibacterial quinazolinones, para substitution on a phenyl ring attached to the core was found to be superior to meta or ortho substitution. acs.orgnih.gov However, substitutions at the C6 and C7 positions with bromo or hydroxyl groups have been shown to reduce antibacterial activity in other series. acs.org
Hydrophilic Groups: The introduction of hydrophilic groups on the fused benzene ring can be favorable for certain activities. The specific placement of hydrogen-bond donors and acceptors has been shown to be important for the potency of some antibacterial quinazolinones. acs.org
The following table summarizes the impact of substitutions on the fused benzene ring:
| Position | Substituent | Biological Activity | Reference |
| 6 and 8 | Halogen | Improved antimicrobial activity | nih.gov |
| 6 and 7 | Electron-withdrawing groups | Increased anticancer activity | mdpi.com |
| Para (on attached phenyl) | Electron-withdrawing groups | Superior antibacterial activity | acs.orgnih.gov |
| 6 and 7 | Bromo or hydroxyl | Reduced antibacterial activity | acs.org |
Role of Specific Functional Groups on Quinazolinone Activity Profiles
The N-3 Hydroxyl Group: The hydroxyl group at the N-3 position is a key feature of the parent compound. Its ability to act as a hydrogen-bond donor is crucial for certain biological activities. acs.org Masking this group through acetylation or methylation can lead to a loss of activity, highlighting its importance in molecular recognition and binding. acs.org
The C-2 Methyl Group: The methyl group at the C-2 position contributes to the lipophilicity of the molecule and can influence its pharmacokinetic properties. nih.gov While often a starting point for further derivatization, its presence is considered essential for certain antimicrobial activities. nih.gov
Substituted Aromatic Rings: The presence of a substituted aromatic ring, particularly at the N-3 position, is a common feature in many active quinazolinone derivatives and is considered essential for antimicrobial properties. nih.gov The electronic nature of the substituents on this ring can significantly modulate the activity. mdpi.com
Halogen Atoms: The introduction of halogen atoms, such as chlorine, bromine, and fluorine, at specific positions on the quinazolinone scaffold can enhance biological activity. nih.govmdpi.com This is often attributed to their ability to increase lipophilicity and participate in halogen bonding interactions with biological targets.
Amine and Substituted Amine Groups: The presence of amine or substituted amine groups, particularly at the 4th position of the quinazolinone ring, has been shown to improve antimicrobial activities. nih.gov
Conformational Dynamics and Their Implications for Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The flexibility and conformational preferences of this compound derivatives can influence their ability to bind to target receptors.
Studies on related quinazolinone systems have shown that the molecule can adopt different conformations, and these conformational changes can be triggered by interactions with allosteric sites on target proteins. researchgate.net For example, the binding of some quinazolinone derivatives to PBP2a, a key protein in methicillin-resistant Staphylococcus aureus (MRSA), is thought to induce conformational changes that lead to its inhibition. nih.gov The ability of the quinazolinone scaffold to adopt specific conformations that are complementary to the binding site of a target protein is therefore a crucial aspect of its biological activity. The lipophilic nature of the quinazolinone scaffold is also thought to facilitate its passage through biological membranes, which is a prerequisite for reaching intracellular targets. researchgate.net
Derivatization Strategies and Synthetic Transformations of 3 Hydroxy 2 Methylquinazolin 4 3h One
Synthesis of Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one Precursors
A primary and highly effective method for derivatizing the 3-hydroxy-2-methylquinazolin-4(3H)-one core involves its conversion to the corresponding 3-amino precursor, which is then utilized in the synthesis of Schiff bases. The initial step involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) to yield 3-amino-2-methylquinazolin-4(3H)-one. nih.govresearchgate.netresearchgate.net This amino derivative readily undergoes condensation reactions with a variety of aromatic aldehydes and ketones to form the corresponding Schiff bases (imines). nih.govsapub.org
The synthesis of these Schiff bases is often carried out in ethanol (B145695), sometimes with a catalytic amount of glacial acetic acid to maintain a suitable pH. researchgate.net The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic azomethine (-N=CH-) group of the Schiff base. sapub.org The structures of the resulting compounds are typically confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govresearchgate.net
Green chemistry approaches, including microwave-assisted, ultrasound-assisted, and mechanochemical methods, have been successfully employed for the synthesis of these Schiff bases, often leading to shorter reaction times, milder conditions, and higher yields. researchgate.netingentaconnect.com
A variety of substituted aromatic aldehydes have been used in these reactions, leading to a diverse library of Schiff base derivatives. Some examples of the aldehydes and ketones used include:
Substituted benzaldehydes (e.g., with -Cl, -OH, -NO₂, -OCH₃ groups) nih.govnih.gov
2,3-indolinedione iaea.orgscielo.br
Various acetophenones researchgate.netresearchgate.net
The resulting Schiff bases can be further modified. For instance, they can be treated with formaldehyde (B43269) and various secondary amines in a Mannich reaction to produce more complex derivatives. scielo.br
Table 1: Examples of Synthesized Schiff Bases from 3-Amino-2-methylquinazolin-4(3H)-one
| Reactant 1 (Quinazolinone Precursor) | Reactant 2 (Aldehyde/Ketone) | Resulting Schiff Base | Reference |
| 3-Amino-2-methylquinazolin-4(3H)-one | Benzaldehyde | 3-(Benzylideneamino)-2-methylquinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | 2-Chlorobenzaldehyde | 3-((2-Chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | 3-Hydroxybenzaldehyde | 3-((3-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Hydroxybenzaldehyde | 3-((4-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | 2,3-Indolinedione | 3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-2-methylquinazolin-4-(3H)-one | iaea.orgscielo.br |
| 3-Amino-2-methyl-6-bromoquinazolin-4(3H)-one | 2,3-Indolinedione | 3-{(2'-Oxo-1',2'-dihydroindole-3'-ylidene)amino}-6-bromo-2-methylquinazolin-4-(3H)-one | scielo.br |
Introduction of Diverse Heterocyclic Moieties (e.g., Thiadiazole, Oxadiazole, Triazole)
The functionalization of the this compound scaffold can be further expanded by the introduction of various heterocyclic rings, such as thiadiazoles, oxadiazoles, and triazoles. These moieties are known to be important pharmacophores in their own right.
Thiadiazole Derivatives:
Several synthetic strategies have been developed to incorporate the 1,3,4-thiadiazole (B1197879) ring into the quinazolinone structure. One common approach involves the reaction of a quinazolinone derivative containing a carboxylic acid or a related functional group with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. nih.govmdpi.com Another method involves the cyclization of a thiosemicarbazide derivative of the quinazolinone. encyclopedia.pub These reactions lead to the formation of quinazolinone-thiadiazole hybrids. nih.govnih.gov
Oxadiazole Derivatives:
The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts with a quinazolinone-containing acid hydrazide. scispace.comnih.gov This intermediate can be cyclized using various reagents. For example, reaction with carbon disulfide in a basic medium followed by acidification can yield a 5-mercapto-1,3,4-oxadiazole derivative. scispace.com Alternatively, oxidative cyclization of N-acyl hydrazones can be employed. jchemrev.com These methods provide a versatile route to a range of 2,5-disubstituted 1,3,4-oxadiazoles attached to the quinazolinone core. jchemrev.comresearchgate.net
Triazole Derivatives:
The 1,2,4-triazole (B32235) ring can also be introduced onto the quinazolinone scaffold. A common method involves the conversion of a quinazolinone-substituted 1,3,4-oxadiazole. For instance, treatment of a 5-mercapto-1,3,4-oxadiazole derivative with hydrazine hydrate can lead to the formation of the corresponding 1,2,4-triazole. scispace.com Another approach involves the reaction of a 3-aminoquinazolinone with chloroacetyl chloride to form an intermediate which then reacts with a triazole derivative. nih.gov These hybrid molecules have shown promise as potent bioactive agents. nih.govnih.gov
Table 2: Synthesis of Heterocyclic Derivatives from Quinazolinone Precursors
| Quinazolinone Precursor | Reagents | Resulting Heterocyclic Moiety | Reference |
| Quinazolinone with acid hydrazide | Carbon disulfide, potassium hydroxide | 1,3,4-Oxadiazole | scispace.com |
| Quinazolinone-substituted 1,3,4-oxadiazole | Hydrazine hydrate | 1,2,4-Triazole | scispace.com |
| Quinazolinone with acid hydrazide | Phenyl isothiocyanate, sodium hydroxide | 1,2,4-Triazole | scispace.com |
| 3-Aminoquinazolinone | Chloroacetyl chloride, 4-methyl-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole | nih.gov |
| Quinazolinone acid | Thiosemicarbazide, phosphorus oxychloride | 1,3,4-Thiadiazole | nih.gov |
Formation of Phosphorothioate (B77711) and Amide Derivatives
Further diversification of the this compound structure can be achieved through the formation of phosphorothioate and amide derivatives.
Amide Derivatives:
Amide derivatives can be synthesized from the 3-amino-2-methylquinazolin-4(3H)-one precursor. A straightforward method involves the acylation of the 3-amino group. For instance, representative acetamides have been prepared by reacting the 3-amino compound with an acylating agent. mdpi.com A novel green microwave-assisted protocol has also been developed for the synthesis of various arylamides, which involves the reaction of hydrazides with benzoxazinones. mdpi.com
Generation of Polycyclic and Fused Quinazolinone Scaffolds
The synthetic utility of this compound extends to the construction of more complex polycyclic and fused quinazolinone systems. These larger, more rigid structures are of interest due to their potential for enhanced biological activity. rsc.org
The development of fused quinazolinone scaffolds often involves intramolecular cyclization reactions or multi-component reactions. While the specific starting material is not always this compound, the general principles of quinazolinone chemistry apply. Recent advances in this area include the use of transition-metal-catalyzed cyclizations, cycloadditions, and other cascade reactions to build these intricate molecular architectures. rsc.org The formation of these fused systems often results in improved planarity and rigidity, which can be beneficial for binding to biological targets. rsc.org
Computational and Theoretical Studies Applied to 3 Hydroxy 2 Methylquinazolin 4 3h One and Its Analogues
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Studies on quinazolinone derivatives have demonstrated their potential to interact with various biological targets. For instance, docking studies have shown that these compounds can bind to the active site of enzymes like DNA gyrase, a crucial bacterial enzyme, suggesting a potential mechanism for their antibacterial effects nih.gov. The interactions are typically characterized by hydrogen bonding, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues in the binding pocket researchgate.net. The specific substitutions on the quinazolinone core play a critical role in determining the binding affinity and selectivity. For example, the presence of a fluorine atom can significantly enhance binding ability through the formation of hydrogen bonds with residues like Arg305 and Asp271 in the NF-κB receptor nih.gov.
Molecular docking simulations have been instrumental in predicting the binding affinities of 3-hydroxy-2-methylquinazolin-4(3H)-one analogues for a variety of enzymes. These predictions, often expressed as docking scores or binding energies, provide a quantitative measure of the ligand's potential to inhibit the enzyme.
Kinases: Quinazolinone derivatives have been extensively studied as kinase inhibitors, which are crucial targets in cancer therapy nih.gov. Docking studies have revealed that these compounds can act as ATP-competitive inhibitors by interacting with key residues in the ATP-binding site of kinases like EGFR, VEGFR2, and CDK2 researchgate.netnih.govresearchgate.net. For instance, certain quinazolin-4(3H)-ones have shown potent inhibitory activity against EGFR kinase, with interactions involving the DFG motif, a critical region for kinase activity nih.gov.
Cholinesterases: Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Docking studies have helped to elucidate the binding modes of these compounds within the active site gorge of these enzymes, identifying key interactions that contribute to their inhibitory activity bezmialem.edu.tr.
DNA Gyrase B: As a target for antibacterial agents, DNA gyrase B has been the subject of docking studies with quinazolinone derivatives. These studies predict that the compounds can bind to the ATP-binding site of the enzyme, thereby inhibiting its function and preventing bacterial DNA replication nih.gov.
Alpha Amylase and Alpha-Glucosidase: In the context of metabolic disorders, quinazolinone derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Molecular docking has been used to predict their binding interactions and rationalize their inhibitory potential bezmialem.edu.tr. Some synthesized imines bearing a quinazolin-4(3H)-one scaffold showed potent inhibitory activity against α-Glycosidase, with IC50 values in the nanomolar range, even better than the standard inhibitor acarbose bezmialem.edu.tr.
Table 1: Predicted Binding Affinities of Quinazolinone Analogues against Various Enzymes
| Enzyme Target | PDB ID | Quinazolinone Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| PDK1 | --- | Compound 3f | -10.44 | --- |
| DNA Gyrase | 1KZN | GA4A1 | Docking Score: 78.0352 | --- |
| CDK2 | --- | Compound 2i | --- | Asp86, Ile10, Gly11, His84, Ala31, Leu134 |
| EGFR | 1M17 | Derivative 5 | --- | Critical residues via π-π stacking and hydrogen bonding |
| VEGFR2 | 3WZE | Derivative 5 | --- | Stable binding through hydrogen bonding and hydrophobic interactions |
| c-Met | 3U6I | Derivative 5 | --- | Key molecular contacts within the active site |
| Estrogen Receptor Alpha | 3ERT | Derivative 5 | --- | Key interactions influencing ligand binding stability |
Data compiled from various molecular docking studies.
Beyond enzymatic targets, molecular docking has been employed to study the interactions of this compound analogues with various protein receptors. These studies are crucial for understanding their potential in treating a range of diseases.
For example, quinazolinone derivatives have been docked into the binding site of the GABAa receptor, a key target for antiepileptic drugs semanticscholar.org. The results from these studies have shown that some derivatives exhibit higher docking scores than the standard drug diazepam, indicating a potentially stronger binding affinity semanticscholar.org. The interactions within the receptor are often characterized by hydrogen bonds and hydrophobic contacts with specific amino acid residues. Similarly, studies have investigated the binding of these compounds to the colchicine binding site of tubulin, suggesting a potential mechanism for their anticancer activity through the inhibition of microtubule polymerization nih.govrsc.org.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational stability of the complex over time. MD simulations provide insights into the flexibility of the ligand and the protein, as well as the stability of the key interactions identified in docking studies.
MD simulations of quinazolinone derivatives complexed with their target proteins typically involve analyzing parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand remains bound in a stable conformation within the active site researchgate.netnih.gov. RMSF analysis, on the other hand, highlights the flexible regions of the protein, providing information on how the binding of the ligand might affect the protein's dynamics researchgate.net. For instance, a 100 ns MD simulation of certain quinazoline (B50416) derivatives complexed with phosphodiesterase 7 (PDE7) showed stable RMSD, indicating the reliability of the docking poses nih.gov. Similarly, MD simulations of a quinazolinone derivative with various cancer-related targets like VEGFR2, c-Met, EGFR, and Estrogen Receptor Alpha demonstrated the structural stability of the ligand-receptor complexes over the simulation period researchgate.netresearchgate.net.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. In the context of drug design, DFT calculations are employed to understand the electronic properties of molecules, such as their reactivity, stability, and spectroscopic properties.
DFT calculations have been widely applied to this compound and its analogues to elucidate their electronic structure. These studies often focus on the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule frontiersin.org. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.
These calculations can also predict various quantum chemical parameters such as ionization potential, electron affinity, electronegativity, hardness, and softness, which are useful in quantitative structure-activity relationship (QSAR) studies nih.govmui.ac.irresearchgate.net. For example, DFT analysis at the B3LYP/6-31++G (d, p) level of theory for quinazolin-12-one derivatives indicated a promising reactivity profile, with the oxygen atoms and the π-system of the title compound exhibiting high chemical reactivity as electron donor sites nih.gov.
DFT calculations are also a powerful tool for elucidating reaction mechanisms at the molecular level. For quinazolinone derivatives, DFT can be used to model the transition states and intermediates of their synthesis reactions, providing valuable information for optimizing reaction conditions and improving yields researchgate.net. For example, in the synthesis of quinazolinone Schiff bases, DFT can help understand the nucleophilic addition of an amine to a carbonyl group, a key step in the reaction pathway nih.gov. By calculating the energies of the reactants, products, and transition states, researchers can gain a deeper understanding of the reaction kinetics and thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to understand the relationship between the chemical structures of compounds and their biological activities. By correlating physicochemical properties or structural features with pharmacological effects, QSAR models can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent therapeutic agents. This approach has been successfully applied to analogues of this compound to explore and predict their therapeutic potential against various biological targets.
Several studies have focused on developing robust 3D-QSAR models for quinazolin-4(3H)-one derivatives. In one such study targeting the Epidermal Growth Factor Receptor (EGFR), researchers developed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov These models provided insights into the structural requirements for EGFR inhibition. The statistical significance of these models was validated internally and externally, demonstrating their predictive power. nih.gov For instance, the best CoMFA model showed a squared correlation coefficient (R²) of 0.855 and a cross-validated correlation coefficient (Q²) of 0.570, while the best CoMSIA model yielded an R² of 0.895 and a Q² of 0.599. nih.gov These models were then used to design novel compounds with potentially enhanced inhibitory activity. nih.govunar.ac.id
Another QSAR study focused on quinazolin-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net Using a ligand-based design approach, a predictive QSAR model was generated and validated. The selected model demonstrated excellent internal and external statistical parameters, which were subsequently used to design seven new molecules with improved predicted activity compared to the template compound. researchgate.net
Two-dimensional QSAR studies have also been conducted. For example, a series of 4(3H)-quinazolone derivatives were analyzed as tyrosine kinase inhibitors using multiple linear regression. nih.gov This study resulted in several mathematical models correlating molecular descriptors with the inhibitory activity (pMIC), providing a quantitative framework for predicting the potency of new derivatives. nih.gov
Table 1: Statistical Parameters of Various QSAR Models for Quinazolinone Analogues
| Model Type | Target | R² | Q² | R²pred | Reference |
|---|---|---|---|---|---|
| CoMFA | EGFR Inhibitors | 0.855 | 0.570 | 0.657 | nih.gov |
| CoMSIA | EGFR Inhibitors | 0.895 | 0.599 | 0.681 | nih.gov |
In Silico Screening Methodologies for Quinazolinone Derivatives
In silico screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target, identifying potential drug candidates for further experimental testing. researchgate.net This approach accelerates the drug discovery process and has been widely applied to quinazolinone derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.gov
Molecular Docking: A primary in silico technique, molecular docking, predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method was used to screen quinazolinone derivatives as dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3). tandfonline.comtandfonline.com The docking studies, performed using the Glide module, helped identify derivatives with high binding affinities to the target proteins. tandfonline.comtandfonline.com Similarly, docking simulations were employed to identify novel quinazolinone-based inhibitors for Cyclooxygenase-2 (Cox-2), Dihydrofolate reductase (DHFR), and the protein kinase AKT. researchgate.netnih.govijddr.in In these studies, the binding modes and interactions of the compounds within the active sites of the target proteins were analyzed to rationalize their inhibitory activity. nih.govijddr.in
Virtual Screening and ADMET Prediction: Beyond docking, broader in silico methodologies include virtual screening of compound libraries and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.netnih.gov For instance, a new series of quinazolinone derivatives were screened in silico for their potential as DHFR inhibitors; this process was coupled with ADMET studies using PreADMET software to prioritize molecules for synthesis and biological evaluation. researchgate.net In another study, the ADMET properties of newly synthesized quinazolinone compounds were evaluated using tools like admetSAR to assess their drug-likeness. nih.gov These predictions are crucial for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery pipeline. tandfonline.comijddr.in
The combination of these in silico techniques, often supplemented by methods like binding free energy calculations (e.g., Prime MM-GBSA) and molecular dynamics simulations, provides a comprehensive computational workflow for the identification and optimization of novel quinazolinone-based therapeutic agents. tandfonline.comtandfonline.com
Table 2: Application of In Silico Screening Methodologies to Quinazolinone Derivatives
| Methodology | Target/Purpose | Software/Tools Used | Key Findings | Reference |
|---|---|---|---|---|
| Molecular Docking | PARP1 and STAT3 Inhibitors | Glide | Identification of dual inhibitors with high binding scores. | tandfonline.comtandfonline.com |
| Molecular Docking | Cox-2 Inhibitors | Not Specified | Explored binding patterns to identify potential anti-inflammatory candidates. | ijddr.in |
| In Silico Screening | DHFR Inhibitors | Vlife MDS 4.3 | Prioritization of molecules for synthesis based on docking scores. | researchgate.net |
| ADMET Prediction | DHFR Inhibitors | PreADMET | In silico evaluation of pharmacokinetic properties. | researchgate.net |
| Molecular Docking | AKT Inhibitors | PyRx | Analysis of inhibitory action and binding modes. | nih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.
¹H NMR: A proton NMR spectrum for 3-hydroxy-2-methylquinazolin-4(3H)-one would be expected to show distinct signals for the methyl protons, the aromatic protons on the quinazolinone ring system, and the hydroxyl proton. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide precise information about the electronic environment and connectivity of the protons. For example, the aromatic protons would likely appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm, while the methyl group would present as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton would appear as a broad singlet, the position of which could vary.
¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., C=O, aromatic C-H, aromatic C-N, CH₃). The carbonyl carbon (C=O) of the quinazolinone ring would be expected at a downfield shift (around δ 160-170 ppm). The methyl carbon would appear at an upfield shift (around δ 20-30 ppm), and the aromatic carbons would have signals in the δ 110-150 ppm range.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight.
MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₈N₂O₂), which is approximately 176.17 g/mol . The spectrum would also display various fragment ions, which provide valuable clues about the molecule's structure.
HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental composition. For C₉H₈N₂O₂, the calculated exact mass would be used to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for:
O-H stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.
C=O stretch: A strong, sharp band around 1670-1690 cm⁻¹ for the amide carbonyl group.
C=N stretch: A band around 1600-1650 cm⁻¹.
C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide definitive information on:
Bond lengths and angles.
The planarity of the quinazolinone ring system.
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, which dictate the crystal packing.
Without access to peer-reviewed, published experimental data for this compound, any further elaboration would be speculative and would not meet the required standards of scientific accuracy for this article.
Biological Target Identification and Mechanistic Insights
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the quinazolin-4(3H)-one core are notable for their activity as inhibitors of several key enzymes, particularly protein kinases, which are crucial in cell signaling and proliferation.
Studies on a series of quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against multiple tyrosine protein kinases. nih.gov Specifically, certain derivatives have shown strong inhibition of Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, compounds designated as 2i and 3i in one study were potent inhibitors of CDK2, HER2, and EGFR tyrosine kinases. nih.gov
The mechanism of inhibition can vary depending on the specific enzyme and the derivative. Molecular docking analyses have revealed that some quinazolin-4(3H)-one derivatives can act as ATP-competitive type-I inhibitors against EGFR kinase, meaning they bind to the same site as ATP, preventing the kinase from functioning. nih.gov In contrast, against CDK2, these same compounds were found to be ATP non-competitive type-II inhibitors, suggesting they bind to a different site (an allosteric site) to inhibit enzyme activity. nih.govnih.gov Similarly, for HER2, one derivative acted as a type-II inhibitor while another acted as a type-I inhibitor. nih.gov
Another class of enzymes inhibited by quinazolinone derivatives is HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). A study identified novel quinazolinone derivatives as highly active allosteric inhibitors of RNase H. nih.gov This indicates that they bind to a site other than the active site to alter the enzyme's shape and function, thereby interrupting viral replication processes. nih.gov
| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50) in µM | Reference |
|---|---|---|---|
| Derivative 2h | EGFR | 0.102 ± 0.014 | nih.gov |
| Derivative 2i | EGFR | 0.097 ± 0.019 | nih.gov |
| Derivative 3h | EGFR | 0.128 ± 0.016 | nih.gov |
| Derivative 3i | EGFR | 0.181 ± 0.011 | nih.gov |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 | nih.gov |
| Derivative 2h | CDK2 | Excellent Activity (Value not specified) | nih.gov |
| Derivative 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| Derivative 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | nih.gov |
| Derivative 2i | HER2 | 0.128 ± 0.024 | nih.gov |
| Derivative 3i | HER2 | 0.079 ± 0.015 | nih.gov |
| Lapatinib (Control) | HER2 | 0.078 ± 0.015 | nih.gov |
Modulation of Cellular Signaling Pathways
The inhibition of receptor tyrosine kinases such as EGFR and VEGFR by quinazolinone derivatives directly impacts cellular signaling pathways critical for cancer progression. By blocking the activity of these receptors, the compounds can halt downstream signaling cascades that regulate cell growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.gov
For example, a series of quinazoline-morpholinobenzylidene hybrid compounds were evaluated for their interaction with VEGFR1, VEGFR2, and EGFR. nih.gov Molecular docking and dynamics simulations showed that the most potent compound formed stable hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2, suggesting it could effectively inhibit signaling pathways related to angiogenesis. nih.gov The cytotoxicity demonstrated by various quinazolin-4(3H)-one derivatives against breast (MCF-7) and ovarian (A2780) cancer cell lines is a direct consequence of this enzymatic inhibition and subsequent signaling pathway modulation. nih.govnih.gov
Furthermore, some quinazolinone derivatives exhibit anti-endotoxic properties, suggesting they can modulate inflammatory signaling pathways. acs.org The compound 3-(2-carboxyphenyl)-4-(3H)-quinazolinone was noted for this specific biological activity. acs.org
| Compound Derivative | Molecular Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Compound 1 (quinazoline-morpholine hybrid) | VEGFR1 | -11.744 | nih.gov |
| VEGFR2 | -12.407 | nih.gov | |
| EGFR | -10.359 | nih.gov |
Interaction with Nucleic Acids (e.g., DNA Photo-Cleavage, DNA Synthesis Inhibition)
The interaction of quinazolinone compounds with nucleic acids or related processes is a key aspect of their biological activity, particularly in antiviral and anticancer contexts.
A significant finding is the activity of quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.gov RNase H is essential for the replication of the HIV-1 virus as it degrades the RNA strand of RNA-DNA hybrids during reverse transcription. By inhibiting this enzyme, the compounds effectively disrupt the viral life cycle, which is a form of indirect interaction with the processes of nucleic acid synthesis and processing. nih.gov
Additionally, the natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one, isolated from a marine-derived fungus, has been shown to possess strong inhibitory effects on the replication of the tobacco mosaic virus (TMV). nih.gov While the precise mechanism was not detailed, inhibition of viral replication inherently involves interference with the synthesis or function of viral nucleic acids. nih.gov
Identification of Receptor Antagonists and Agonists
Beyond enzyme inhibition, the quinazolinone scaffold has been identified as a viable structure for developing receptor antagonists. Research into the effects of these compounds on G protein-coupled receptors has yielded important leads.
Specifically, a pharmacophore-based screening strategy led to the discovery of a quinazoline (B50416) derivative, 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone), as a potent and selective antagonist for the A2B adenosine (B11128) receptor (A2BAR). nih.gov Adenosine receptors are involved in various physiological processes, and A2B receptor antagonists are of interest for treating conditions like asthma. nih.gov This discovery highlights that the quinazoline framework can be effectively modified to achieve specific interactions with cell surface receptors, acting as antagonists to block endogenous signaling. nih.gov
Broader Applications of the Quinazolinone Scaffold in Chemical Biology
Quinazolinones as Privileged Scaffolds in Medicinal Chemistry
The quinazolinone skeleton is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. researchgate.netnih.gov It is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities. researchgate.netnih.gov This versatility has made quinazolinone and its derivatives a focal point for the discovery and development of new therapeutic agents. nih.govnih.govnih.gov
The inherent chemical stability and the relative ease of synthesis and structural modification contribute to the appeal of the quinazolinone core. nih.govnih.gov Its structure, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, provides a unique framework that can be readily functionalized at various positions to modulate its biological effects. nih.gov
The broad spectrum of biological activities exhibited by quinazolinone derivatives is extensive and well-documented. These compounds have shown potential as:
Anticancer agents: This is one of the most explored areas, with several quinazoline-based drugs approved for cancer therapy. nih.govnih.govmdpi.com
Anti-inflammatory agents: Quinazolinone derivatives have demonstrated significant anti-inflammatory properties. researchgate.netmdpi.com
Antimicrobial agents: This includes antibacterial, antifungal, and antimalarial activities. researchgate.netnih.govmdpi.com
Antiviral agents: Certain derivatives have shown promise in combating viral infections. mdpi.com
Central Nervous System (CNS) agents: Their ability to cross the blood-brain barrier makes them suitable for targeting CNS disorders, exhibiting anticonvulsant and antipsychotic activities. nih.gov
Other therapeutic areas: The applications extend to diuretics, antihypertensives, and antidiabetic agents. researchgate.net
The diverse pharmacological profile of the quinazolinone scaffold underscores its importance as a foundational structure in the design of novel drugs. nih.govrsc.org Its continued exploration promises to yield new and effective treatments for a wide range of diseases.
General Design and Development Strategies for New Therapeutic Agents
The development of new therapeutic agents based on the quinazolinone scaffold involves several key strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies often begin with a lead compound, which can be a natural product or a synthetically derived molecule, and then proceed through systematic structural modifications. researchgate.netnih.gov
A primary approach is molecular hybridization , where the quinazolinone core is combined with other known pharmacophores to create hybrid molecules with potentially enhanced or synergistic activities. nih.govrsc.org This technique aims to incorporate the beneficial properties of different molecular fragments into a single entity. For instance, combining a quinazolinone moiety with a thiazolidinone or an oxadiazole has been explored to develop new agents. rsc.org
Structure-Activity Relationship (SAR) studies are fundamental to the design process. researchgate.net These studies involve synthesizing a series of analogs with systematic variations in their structure and evaluating their biological activity. This allows researchers to identify key structural features responsible for the desired pharmacological effect. For example, SAR studies have revealed that substitutions at the 2, 3, 6, and 8-positions of the quinazolinone ring are often crucial for modulating activity. nih.gov The introduction of different substituents, such as aryl groups, alkyl chains, or heterocyclic rings, at these positions can significantly impact the compound's interaction with its biological target. mdpi.com
Computer-Aided Drug Design (CADD) plays an increasingly important role in the development of quinazolinone-based therapeutics. Molecular docking studies are used to predict the binding mode of designed compounds within the active site of a target protein. nih.govresearchgate.net This allows for the rational design of molecules with improved affinity and selectivity. For example, docking studies have been employed to design quinazolinone derivatives as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.gov
Role as Synthons for Complex Molecular Architectures
Beyond their direct therapeutic applications, quinazolinones serve as valuable synthons , or building blocks, for the construction of more complex molecular architectures. researchgate.net Their inherent reactivity and the presence of multiple functional groups allow for a variety of chemical transformations, making them versatile intermediates in organic synthesis. bgu.ac.ildaneshyari.com
The quinazolinone ring system can be elaborated upon through various synthetic methodologies to create fused heterocyclic systems. For example, they can be used to construct isoquinolino[2,3-a]quinazoline derivatives, which are complex N-fused heterocyclic compounds. daneshyari.com These more intricate structures often exhibit unique biological properties that are distinct from their simpler quinazolinone precursors.
The development of novel synthetic methods for the functionalization of the quinazolinone core is an active area of research. researchgate.netbgu.ac.il Techniques such as transition-metal-catalyzed cross-coupling reactions, oxidative cyclizations, and multi-component reactions have been employed to introduce a wide range of substituents and to build new ring systems onto the quinazolinone scaffold. bgu.ac.ilorganic-chemistry.org These advanced synthetic strategies provide access to a diverse library of complex molecules for biological screening.
The use of quinazolinones as synthons is not limited to the creation of fused systems. They can also serve as platforms for the attachment of various side chains and functional groups, leading to the synthesis of libraries of compounds for high-throughput screening. This approach is instrumental in the discovery of new lead compounds with novel mechanisms of action.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of quinazolinone derivatives is evolving towards greener and more efficient methodologies to minimize environmental impact and improve yield. Traditional synthetic approaches often require harsh reaction conditions, hazardous solvents, and precious metal catalysts. nih.gov Current research is focused on overcoming these limitations.
Emerging sustainable synthetic strategies include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles. An efficient tandem microwave-assisted green process has been successfully used for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are closely related precursors. mdpi.com
Visible-Light Photoredox Catalysis: This approach uses visible light and a photocatalyst, such as fluorescein, to drive chemical reactions. nih.govrsc.org It represents a mild and environmentally benign alternative to traditional methods that require high temperatures or strong oxidants. A straightforward synthesis of quinazolin-4(3H)-ones has been developed using visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov
Solvent-Free or Green Solvent Reactions: The replacement of volatile and toxic organic solvents with water, ionic liquids, or solvent-free conditions is a key aspect of green chemistry. These methods reduce waste and environmental pollution associated with chemical synthesis.
These modern approaches not only align with the principles of green chemistry but also offer practical advantages for the synthesis of 3-hydroxy-2-methylquinazolin-4(3H)-one and its derivatives, making the process more economical and scalable.
Exploration of Underexplored Derivatization Chemistries for this compound
While significant research has been conducted on the derivatization of the quinazolinone scaffold, there remains substantial untapped potential in exploring novel chemical modifications. The goal of derivatization is to modulate the compound's physicochemical properties, biological activity, and target selectivity. Future efforts are directed at creating hybrid molecules and exploring less common substitution patterns to uncover new therapeutic possibilities.
Key areas for exploration include:
Hybrid Pharmacophore Design: This strategy involves covalently linking the quinazolinone core with another known pharmacophore to create a single molecule with potentially dual or synergistic biological activities. nih.gov For example, combining the quinazolinone moiety with a thiazole group has been shown to yield compounds with significant cytotoxic effects. nih.gov Similarly, quinazolin-4(3H)-one-morpholine hybrids have been investigated as potential anti-lung cancer agents. nih.gov
Modifications at the N-3 Position: The hydroxyl group at the N-3 position of this compound offers a unique handle for derivatization. Exploring esterification, etherification, or replacement with other functional groups could lead to prodrugs with improved pharmacokinetic profiles or compounds with novel mechanisms of action.
Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres can fine-tune the molecule's properties. For instance, substituting a methyl group with a trifluoromethyl group or a hydroxyl group with an amino group can alter lipophilicity, metabolic stability, and target-binding interactions, as demonstrated in structure-activity relationship (SAR) studies of various quinazolinones. nih.gov
These advanced derivatization strategies will expand the chemical space around the this compound core, providing a richer library of compounds for biological screening and therapeutic development. nih.gov
Advanced Computational Approaches for Predictive Modeling and Design
In silico methods are becoming indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds before their synthesis. researchgate.net Advanced computational approaches allow for the prediction of a molecule's biological activity, pharmacokinetic properties, and potential targets, thereby accelerating the research and development process.
| Computational Technique | Application in Quinazolinone Research | Key Findings/Predictions | Reference |
| Molecular Docking | Predicting the binding affinity and interaction patterns of quinazolinone derivatives with specific protein targets. | Identified key hydrogen bond and pi-pi interactions between quinazolinone derivatives and the active sites of enzymes like VEGFR-2 and CDK2. | dovepress.comnih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time and characterizing the dynamic behavior of the binding interactions. | Confirmed that potent quinazolinone-morpholine hybrids form stable complexes with VEGFR1 and VEGFR2, maintaining strong hydrogen bonds. | nih.gov |
| ADME Prediction | Evaluating the "drug-likeness" of novel derivatives by predicting their Absorption, Distribution, Metabolism, and Excretion properties. | Predicted that certain quinazolinone-morpholine and pyrimidine-fused derivatives possess favorable pharmacokinetic profiles and high cell permeability. | nih.govnih.gov |
| Pharmacophore Modeling | Identifying the essential 3D structural features required for biological activity, guiding the design of new compounds with enhanced potency. | Generated pharmacophore models for quinazolin-4(3H)-one derivatives designed as dual agonists for PPARγ and SUR targets. | documentsdelivered.com |
The integration of these computational models allows researchers to prioritize the synthesis of the most promising candidates, reducing the time and cost associated with drug discovery. researchgate.net As algorithms and computing power continue to improve, the accuracy and predictive power of these methods will further enhance the design of novel this compound derivatives.
Integration of Multi-Omics Data for Target Validation and Mechanistic Elucidation
To fully understand the biological effects of this compound and its derivatives, researchers are moving beyond single-target assays towards a more holistic, systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to a compound. nih.govnih.gov
This multi-omics approach is crucial for:
Unbiased Target Identification: By analyzing changes across thousands of genes, proteins, and metabolites simultaneously, researchers can identify the primary molecular targets and off-target effects of a compound without prior assumptions. nih.gov
Mechanistic Elucidation: Integrating different omics layers can reveal the downstream consequences of target engagement, mapping the complex signaling and metabolic pathways that are perturbed by the compound. embopress.orgresearchgate.net For instance, combining proteomics and metabolomics can clarify how changes in protein expression lead to specific metabolic shifts within the cell. nih.gov
Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a particular drug, paving the way for personalized medicine. mdpi.com
Methods like COSMOS (Causal Oriented Search of Multi-Omics Space) are being developed to integrate phosphoproteomics, transcriptomics, and metabolomics data with prior knowledge of cellular networks to generate mechanistic hypotheses about how a compound exerts its effects. embopress.orgresearchgate.net Applying such integrative analyses to this compound will be essential for validating its therapeutic targets and fully elucidating its mechanism of action in complex diseases.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-hydroxy-2-methylquinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodology : A common approach involves cyclization of substituted anthranilic acid derivatives with appropriate carbonyl sources. For example, heating 2-methylanthranilic acid with trichloroacetaldehyde hydrate (chloral hydrate) in a 1:1.2 molar ratio at 403 K for 6 hours yields structurally related quinazolin-4(3H)-one derivatives . Optimization includes adjusting stoichiometry, temperature, and solvent (e.g., ethanol for recrystallization). Thin-layer chromatography (TLC) with benzene/acetone (4:1) is recommended for purity assessment.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray diffraction : Resolves molecular conformation and hydrogen bonding. For example, planar quinazolinone rings and intramolecular O–H···N hydrogen bonds are observed in derivatives .
- NMR/UV/IR : H NMR identifies substituent environments (e.g., methyl groups at δ ~2.5 ppm), while IR confirms carbonyl (C=O) stretches (~1660 cm). UV-vis detects π→π* transitions in the quinazoline core .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodology : Density functional theory (DFT) calculates bond lengths, angles, and electronic properties. Software like Gaussian or ORCA models hydrogen bond interactions (e.g., O–H···N) and hybridization states (e.g., sp at N3 in the quinazoline ring) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Methodology :
- Dose-response assays : Standardize concentrations (e.g., 1–100 µM) to compare antimicrobial or antitumor activity .
- Structural analogs : Test derivatives with modified substituents (e.g., halogenation at C6 or C7) to isolate structure-activity relationships (SAR) .
- Statistical validation : Use ANOVA to assess reproducibility in biological replicates .
Q. How can the anticholinesterase and antiamyloid activities of this compound be experimentally validated?
- Methodology :
- Ellman assay : Measures acetylcholinesterase inhibition via spectrophotometric detection of 5-thio-2-nitrobenzoic acid (TNB) at 412 nm .
- Congo red binding : Quantifies β-amyloid aggregation inhibition by monitoring absorbance shifts (e.g., 540 nm for amyloid-Congo red complexes) .
Q. What are the best practices for designing derivatives with enhanced pharmacokinetic properties?
- Methodology :
- Bioisosteric replacement : Substitute hydroxyl groups with trifluoromethoxy or methylsulfonyl moieties to improve lipophilicity (logP) .
- Pro-drug synthesis : Conjugate with amino acids (e.g., glycine) to enhance solubility and blood-brain barrier penetration .
Q. How can crystallographic data inform the design of stable co-crystals or salts?
- Methodology : Analyze intermolecular interactions (e.g., O–H···O chains along the b-axis) in the crystal lattice to select co-formers (e.g., carboxylic acids) for co-crystallization .
Experimental Design Considerations
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, lab coats, masks) to avoid dermal/oral exposure. Work in a fume hood due to potential inhalation hazards .
Q. How can synthetic yields be improved without compromising purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
